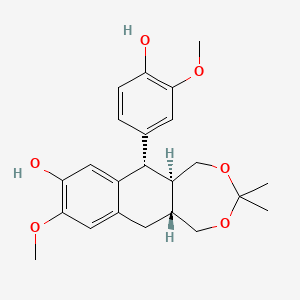![molecular formula C10H6BrNS B12826893 5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B12826893.png)
5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of bromine and nitrile functional groups in this compound enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile typically involves the following steps:
Bromination: The starting material, 7-methylbenzo[b]thiophene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the 5-position of the thiophene ring.
Nitrile Formation: The brominated intermediate is then subjected to a cyanation reaction. This can be achieved using a cyanating agent such as copper(I) cyanide (CuCN) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction conditions typically involve heating the mixture to facilitate the formation of the nitrile group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (LiAlH4, catalytic hydrogenation), solvents (ether, ethanol).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Applications De Recherche Scientifique
5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the bromine and nitrile groups can enhance binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid
- 5-Bromo-7-methylbenzo[b]thiophene-2-methanol
- 5-Bromo-7-methylbenzo[b]thiophene-2-amine
Uniqueness
5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile is unique due to the presence of both bromine and nitrile functional groups, which provide distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is less common in similar thiophene derivatives, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H6BrNS |
|---|---|
Poids moléculaire |
252.13 g/mol |
Nom IUPAC |
5-bromo-7-methyl-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C10H6BrNS/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4H,1H3 |
Clé InChI |
GGEQCMJJEZQGPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1SC(=C2)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


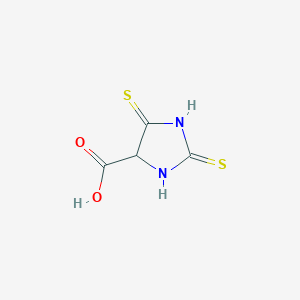
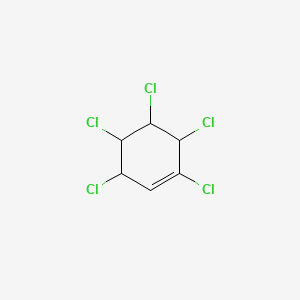
![Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12826835.png)

![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)
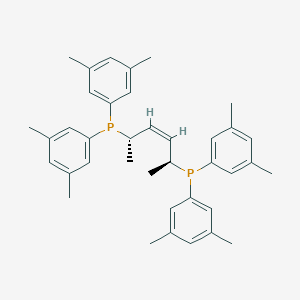
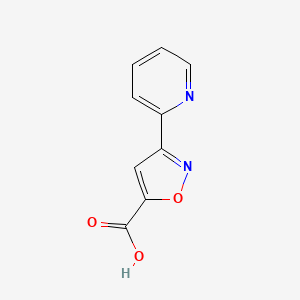


![5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12826866.png)
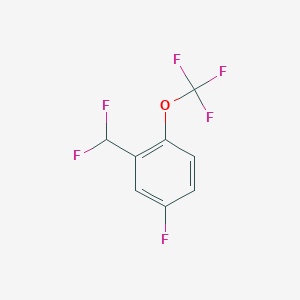
![6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12826882.png)

